molecular formula C16H24INO2 B3052279 Tert-butyl benzyl(4-iodobutyl)carbamate CAS No. 400045-79-6

Tert-butyl benzyl(4-iodobutyl)carbamate

Cat. No. B3052279
CAS RN: 400045-79-6
M. Wt: 389.27 g/mol
InChI Key: XODUGXDTYDHWBN-UHFFFAOYSA-N
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Description

Tert-butyl benzyl(4-iodobutyl)carbamate is an organic compound with the empirical formula C16H24INO2 . It is a unique chemical provided to early discovery researchers . The compound has a molecular weight of 389.27 .


Molecular Structure Analysis

The molecular structure of Tert-butyl benzyl(4-iodobutyl)carbamate consists of a benzyl group attached to a carbamate group, which is further connected to a 4-iodobutyl group . The InChI string representation of the molecule is 1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 .

Scientific Research Applications

Metalation and Alkylation

  • Sieburth, Somers, and O'hare (1996) discussed the use of tert-butyl carbamate derivatives in metalation between nitrogen and silicon, followed by reaction with electrophiles. This process, especially when a benzyl group is attached to nitrogen, can lead to benzylic deprotonation, a significant reaction in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Enantioselective Synthesis

  • Campbell et al. (2009) described an enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, emphasizing its importance in the development of CCR2 antagonists, a class of compounds with potential pharmaceutical applications (Campbell et al., 2009).

Synthesis and Properties of Antioxidants

  • Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing hindered phenol by reacting 2,6-di-tert-butyl-4-hydroxy methyl phenol with various isocyanates. These antioxidants showed effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Deprotection of Carbamates

  • Li et al. (2006) explored the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates. This method demonstrated effectiveness while preserving the stereochemical integrity of substrates (Li et al., 2006).

Curtius Rearrangement

  • Lebel and Leogane (2005) presented a one-pot Curtius rearrangement process for transforming carboxylic acids into tert-butyl carbamates, providing a route to protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-benzyl-N-(4-iodobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUGXDTYDHWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCI)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626359
Record name tert-Butyl benzyl(4-iodobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl benzyl(4-iodobutyl)carbamate

CAS RN

400045-79-6
Record name tert-Butyl benzyl(4-iodobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl-(4-hydroxy-butyl)-carbamic acid tert butyl ester (6.06 g 21.7 mmol) in acetonitrile (25 mL), carbonyldiimidazole (3.52 g 21.7 mmol) and iodomethane (6.8 mL 109 mmole) were added. The reaction mixture became lukewarm and was stirred for an hour at room temperature followed by another 2 h under reflux. The reaction mixture was allowed to cool to room temperature and additional iodomethane (6.8 mL) was added and the reaction was refluxed for an additional hour. The reaction mixture was allowed to cool to room temperature and was diluted with diethyl ether (150 mL) resulting in a white suspension that was washed with of water (100 mL). The organic layer was washed successively with, 1N HCl (50 mL), saturated NaHCO3 (50 mL), 5% Na2S2O3 (50 mL), and brine. The organic layer was dried on Na2SO4 and the resulting yellow oil crude was purified by flash chromatography using a 95:5 mixture of ethyl acetate-petroleum ether as eluent to give N-benzyl-N-(t-butoxycarbonyl)-4-amino-1-iodobutane (4.49 g, 53%) as colorless, viscous oil. 1H NMR (CDCl3) δ 7.24-7.35 (m, 5H); 4.42 (bs, 2H); 3.19 (bs, 4H); 1.76 (bs, 2H); 1.6 (bs, 2H); 1.51 (s, 9H).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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